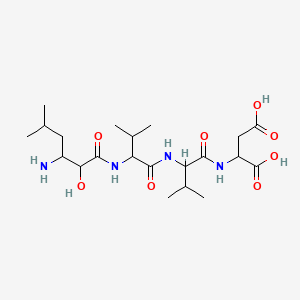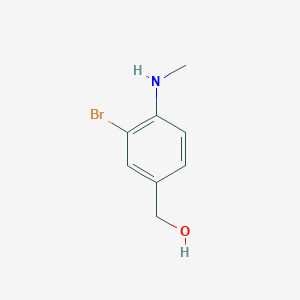![molecular formula C15H21NO3 B12293172 Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12293172.png)
Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-Hydroxy-1-[®-1-phényléthyl]pipéridine-2-carboxylate de méthyle est un composé organique complexe avec une structure cyclique de pipéridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2S,4R)-4-Hydroxy-1-[®-1-phényléthyl]pipéridine-2-carboxylate de méthyle implique généralement l'utilisation de matières premières chirales pour garantir la bonne stéréochimie. Une méthode courante consiste à utiliser un auxiliaire chiral pour diriger la formation stéréosélective du cycle pipéridine. Les conditions réactionnelles incluent souvent l'utilisation de bases fortes et de groupes protecteurs pour assurer la stabilité des composés intermédiaires.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à grande échelle et de procédés en continu pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés pour surveiller et contrôler les conditions réactionnelles est également courante pour maintenir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
(2S,4R)-4-Hydroxy-1-[®-1-phényléthyl]pipéridine-2-carboxylate de méthyle peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile peuvent se produire sur le cycle pipéridine, souvent en utilisant des réactifs tels que les halogénoalcanes ou les sulfonates.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénoalcanes en présence d'une base telle que l'hydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un acide carboxylique, tandis que la réduction produit généralement un alcool.
Applications de la recherche scientifique
(2S,4R)-4-Hydroxy-1-[®-1-phényléthyl]pipéridine-2-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzyme-substrat en raison de sa stéréochimie unique.
Industrie : Il peut être utilisé dans la production de produits chimiques fins et comme intermédiaire dans la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action du (2S,4R)-4-Hydroxy-1-[®-1-phényléthyl]pipéridine-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La stéréochimie du composé joue un rôle crucial dans son affinité de liaison et sa spécificité. Les voies impliquées peuvent inclure l'inhibition ou l'activation de l'activité enzymatique, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Methyl(2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique stereochemistry.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Methyl(2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S,4R)-4-Hydroxy-1-[®-1-phényléthyl]pipéridine-2-carboxylate de méthyle
- 1-(tert-butyl) 2-méthyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Unicité
(2S,4R)-4-Hydroxy-1-[®-1-phényléthyl]pipéridine-2-carboxylate de méthyle est unique en raison de sa stéréochimie spécifique, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
methyl 4-hydroxy-1-(1-phenylethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3 |
Clé InChI |
GQVSOZIWEVUIGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



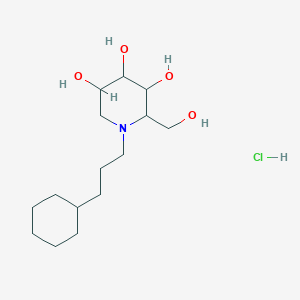

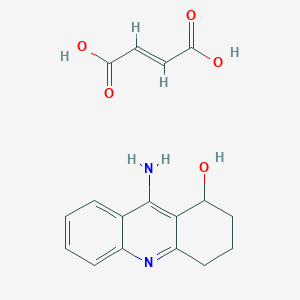
![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)
![4-(1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12293133.png)
![6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid](/img/structure/B12293137.png)
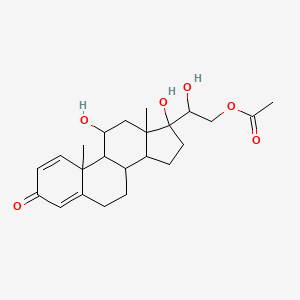
![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293143.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12293151.png)
![4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid](/img/structure/B12293157.png)
